

QPX7728 Bis-Acetoxy Methyl Ester: A Comparative Guide to its In Vitro Activity

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Compound of Interest

Compound Name: QPX7728 bis-acetoxy methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of **QPX7728 bisacetoxy methyl ester**, a novel broad-spectrum β -lactamase inhibitor, against other clinically relevant alternatives. The data presented is compiled from multiple studies to offer a robust overview of its performance, supported by detailed experimental protocols for key assays.

Executive Summary

QPX7728 is an ultra-broad-spectrum β -lactamase inhibitor (BLI) with potent activity against a wide array of both serine β -lactamases (Classes A, C, and D) and metallo- β -lactamases (MBLs, Class B).[1][2] Its unique boron-based structure allows for a distinct inhibitory mechanism, setting it apart from other commercially available BLIs like avibactam, relebactam, and vaborbactam.[1][3] Notably, QPX7728 demonstrates significant potency against problematic carbapenemases, including OXA-type enzymes prevalent in Acinetobacter baumannii and MBLs such as NDM and VIM, which are not inhibited by many other agents.[3] [4][5] This guide will delve into the quantitative data supporting these claims and the methodologies used to generate them.

Comparative In Vitro Inhibitory Activity

The inhibitory potential of QPX7728 has been extensively evaluated against a panel of purified β -lactamase enzymes. The following tables summarize the 50% inhibitory concentrations



(IC50), inhibition constants (Ki), and dissociation constants (Kd) of QPX7728 in comparison to other β -lactamase inhibitors.

Table 1: IC50 Values (nM) of QPX7728 and Comparator BLIs against Purified β-Lactamases

Enzyme Class	Enzyme	QPX7728	Avibactam	Relebactam	Vaborbacta m
Class A	CTX-M-15	1-3	Similar to QPX7728	Less potent than QPX7728	Less potent than QPX7728
SHV-12	1-3	Similar to QPX7728	Less potent than QPX7728	Less potent than QPX7728	
TEM-10	1-3	Similar to QPX7728	Less potent than QPX7728	Less potent than QPX7728	
KPC-2	~3	-	-	-	
Class C	P99	~22	Similar to QPX7728	Similar to QPX7728	-
Class D	OXA-23	1	No Activity	No Activity	No Activity
OXA-48	1	160	No Activity	No Activity	
Class B (MBL)	NDM-1	55 ± 25	No Activity	No Activity	No Activity
VIM-1	14 ± 4	No Activity	No Activity	No Activity	
IMP-1	610 ± 70	No Activity	No Activity	No Activity	-

Data compiled from multiple sources.[3][4]

Table 2: Kinetic Parameters of QPX7728 Inhibition



Enzyme	Inhibition Parameter	Value	
KPC-2	Kd (nM)	Subnanomolar range (10- to 50-fold lower than vaborbactam)	
KPC-3	Kd (nM)	Subnanomolar range (10- to 50-fold lower than vaborbactam)	
Class A Enzymes	Kd (nM)	0.06 - 28	
Class D Enzymes	Kd (nM)	0.13 - 3.2	
P99	Kd (nM)	0.59	
VIM-1	Ki (nM)	7.5 ± 2.1	
NDM-1	Ki (nM)	32 ± 14	
IMP-1	Ki (nM) 240 ± 30		

Data sourced from Tsivkovski et al., 2020.[3][4]

Mechanism of Action

QPX7728 exhibits a distinct two-step inhibition mechanism against serine β -lactamases, which involves the formation of an initial non-covalent complex followed by a covalent interaction.[1] The boron atom in QPX7728 is key to this, forming a covalent bond with the catalytic serine residue in the active site of the enzyme.[1] For metallo- β -lactamases, QPX7728 acts as a competitive, reversible inhibitor with "fast-on-fast-off" kinetics.[3][4] It coordinates with the zinc ions in the active site, disrupting the enzyme's hydrolytic activity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of QPX7728's in vitro activity.

Determination of IC50 Values



Objective: To determine the concentration of an inhibitor required to reduce the rate of substrate hydrolysis by a β -lactamase by 50%.

Materials:

- Purified β-lactamase enzymes
- QPX7728 and comparator β-lactamase inhibitors
- Chromogenic substrate (e.g., nitrocefin) or other appropriate substrate (e.g., imipenem for certain MBLs)[1][3]
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- A stock solution of the β-lactamase inhibitor is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the inhibitor are made in the assay buffer.
- The purified β-lactamase enzyme is diluted to a working concentration in the assay buffer.
- In a 96-well plate, the enzyme solution is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the substrate (e.g., nitrocefin).
- The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
- The initial reaction velocities are calculated for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





Determination of Kinetic Parameters (Ki and Kd)

Objective: To elucidate the mechanism of inhibition and determine the affinity of the inhibitor for the enzyme.

Materials:

Same as for IC50 determination.

Procedure for Serine β-Lactamases (Progressive Inactivation):

- The enzyme and inhibitor are pre-incubated for various time intervals.
- The reaction is initiated by adding the substrate.
- The rate of hydrolysis is measured. A progressive decrease in activity over time indicates covalent modification.
- The inactivation rate constants (kinact) are determined at different inhibitor concentrations.
- The dissociation constant (K) and the rate of covalent bond formation (k2) are calculated by plotting kinact versus inhibitor concentration. The dissociation constant for the final covalent complex (Kd) can be determined from the ratio of the off-rate to the on-rate.[3]

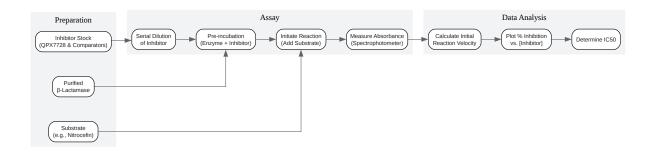
Procedure for Metallo-β-Lactamases (Competitive Inhibition):

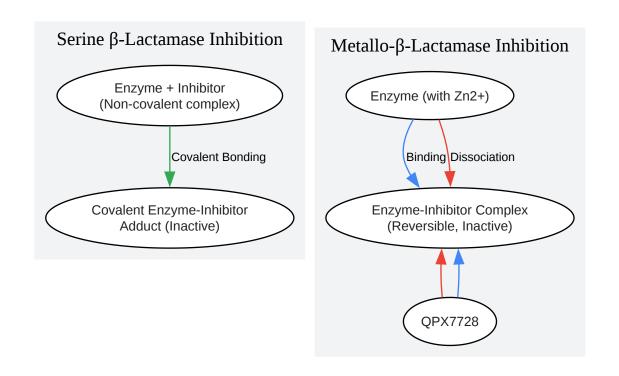
- Enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
- The data are plotted using a Lineweaver-Burk or other suitable plot to determine the type of inhibition.
- The inhibition constant (Ki) is calculated from the replot of the slopes of the primary plot versus the inhibitor concentration.[4]

Visualizing the Experimental Workflow and Mechanism



To better illustrate the processes described, the following diagrams were generated.





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